molecular formula C5H10ClN B1603578 3-(Chloromethyl)pyrrolidine CAS No. 876509-14-7

3-(Chloromethyl)pyrrolidine

Cat. No. B1603578
M. Wt: 119.59 g/mol
InChI Key: QXZOZPKSATVTCW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyrrolidine is a chemical compound with the molecular formula C5H10ClN . It is a derivative of pyrrolidine, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3-(Chloromethyl)pyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for 3-(Chloromethyl)pyrrolidine is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)pyrrolidine consists of a pyrrolidine ring with a chloromethyl group attached . The exact structure can be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Pyrrolidine derivatives, including 3-(Chloromethyl)pyrrolidine, can undergo various chemical reactions. These include reactions with acids, bases, and other organic compounds . The specific reactions that 3-(Chloromethyl)pyrrolidine can undergo are not detailed in the available literature.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

3-(Chloromethyl)pyrrolidine and related pyrrolidine compounds are significant in the field of organic chemistry, particularly in synthesis. Pyrrolidines are pivotal in producing various biologically active molecules and pharmaceuticals. Their utility extends to being effective chiral controllers in organic asymmetric transformations and as scaffolds for biological applications, including antidiabetic, anticancer, and antimicrobial activities (Zia, 2017).

Catalytic Applications

Pyrrolidines have applications in catalysis, where they are used as ligands for transition-metal catalysts. This usage is particularly important in reactions where control of stereochemistry is critical, such as in the enantioselective synthesis of complex compounds (Narayan et al., 2014).

Cycloaddition Reactions

3-(Chloromethyl)pyrrolidine and its derivatives are used in various cycloaddition reactions, a critical method in organic synthesis. For instance, the [3+2] cycloaddition of azomethine ylides with substituted olefins is a prominent method for obtaining highly substituted pyrrolidine rings, important for synthesizing natural products and drugs (Żmigrodzka et al., 2022).

Biophysical and Biomedical Research Applications

In the realm of biophysical and biomedical research, pyrrolidine derivatives have found use as molecular probes and labels, particularly in magnetic resonance spectroscopy and imaging. For example, stable free radicals derived from pyrrolidine demonstrate high stability in biological systems and are used in various research applications (Dobrynin et al., 2021).

Sensor Development

Pyrrolidine derivatives, like 3-(Chloromethyl)pyrrolidine, are used in the development of chemical sensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate has been synthesized and used as a selective chemosensor for aluminum ions (Al(3+)), demonstrating the utility of these compounds in sensor technology (Maity & Govindaraju, 2010).

Safety And Hazards

While specific safety and hazard information for 3-(Chloromethyl)pyrrolidine is not available, general safety measures for handling similar chemical compounds include avoiding inhalation, ingestion, or skin contact, and using the compound only in well-ventilated areas .

Future Directions

Pyrrolidine derivatives, including 3-(Chloromethyl)pyrrolidine, have shown promise in various areas of drug discovery due to their diverse biological and medicinal importance . Future research could focus on exploring the therapeutic potential of these compounds and developing new synthetic strategies for their preparation.

properties

IUPAC Name

3-(chloromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZOZPKSATVTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621297
Record name 3-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)pyrrolidine

CAS RN

876509-14-7
Record name 3-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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